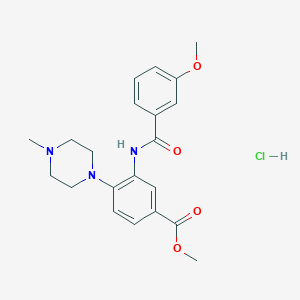

WDR5-0103 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de WDR5-0103 implique plusieurs étapes, commençant par la préparation de la structure de base du benzoate. Les étapes clés comprennent :

Formation du noyau benzoate : Cela implique la réaction du chlorure de 3-méthoxybenzoyle avec la 4-méthylpipérazine pour former le produit intermédiaire.

Amidation : L'intermédiaire est ensuite mis à réagir avec le 3-aminobenzoate de méthyle pour former le produit final, le 3-(3-méthoxybenzamido)-4-(4-méthylpipérazin-1-yl)benzoate de méthyle.

Formation du chlorhydrate : Le produit final est traité avec de l'acide chlorhydrique pour obtenir le chlorhydrate de WDR5-0103

Méthodes de production industrielle

La production industrielle du chlorhydrate de WDR5-0103 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et la capacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de WDR5-0103 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes méthoxybenzamido et pipérazinyl.

Réactifs et conditions courants

Oxydation : Le chlorhydrate de WDR5-0103 peut subir des réactions d'oxydation en présence d'agents oxydants forts, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium pour obtenir des formes réduites du composé.

Substitution : Des réactions de substitution peuvent se produire en milieu acide ou basique, conduisant à la formation de divers dérivés substitués

Principaux produits

Applications de la recherche scientifique

Le chlorhydrate de WDR5-0103 a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Chimie

En chimie, le chlorhydrate de WDR5-0103 est utilisé comme composé outil pour étudier l'interaction entre les protéines WDR5 et MLL. Il aide à comprendre le rôle de WDR5 dans la méthylation des histones et la régulation des gènes .

Biologie

En recherche biologique, le chlorhydrate de WDR5-0103 est utilisé pour étudier le rôle de WDR5 dans divers processus cellulaires, notamment le remodelage de la chromatine, l'expression des gènes et la différenciation cellulaire. Il est également utilisé pour étudier les effets de l'inhibition de WDR5 sur la prolifération et la survie des cellules cancéreuses .

Médecine

En médecine, le chlorhydrate de WDR5-0103 est étudié pour ses applications thérapeutiques potentielles dans le traitement des cancers impliquant des interactions aberrantes WDR5-MLL. Il est également étudié pour son rôle dans la modulation des marques épigénétiques et son utilisation potentielle dans les thérapies épigénétiques .

Industrie

Dans le secteur industriel, le chlorhydrate de WDR5-0103 est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques. Il sert de composé de tête pour la conception de nouveaux inhibiteurs ciblant WDR5 et les protéines apparentées .

Mécanisme d'action

Le chlorhydrate de WDR5-0103 exerce ses effets en se liant à la cavité centrale de WDR5, inhibant ainsi son interaction avec les protéines MLL. Cette perturbation entraîne l'inhibition de l'activité de la méthyltransférase d'histone MLL, entraînant une diminution de la méthylation de la lysine 4 de l'histone H3 (H3K4). La réduction de la méthylation de H3K4 affecte l'expression des gènes et les processus cellulaires régulés par MLL et WDR5 .

Applications De Recherche Scientifique

WDR5-0103 hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a tool compound to study the interaction between WDR5 and MLL proteins. It helps in understanding the role of WDR5 in histone methylation and gene regulation .

Biology

In biological research, this compound is used to investigate the role of WDR5 in various cellular processes, including chromatin remodeling, gene expression, and cell differentiation. It is also used to study the effects of WDR5 inhibition on cancer cell proliferation and survival .

Medicine

In medicine, this compound is explored for its potential therapeutic applications in treating cancers that involve aberrant WDR5-MLL interactions. It is also studied for its role in modulating epigenetic marks and its potential use in epigenetic therapies .

Industry

In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. It serves as a lead compound for designing novel inhibitors targeting WDR5 and related proteins .

Mécanisme D'action

WDR5-0103 hydrochloride exerts its effects by binding to the central cavity of WDR5, thereby inhibiting its interaction with MLL proteins. This disruption leads to the inhibition of MLL histone methyltransferase activity, resulting in decreased histone H3 lysine 4 (H3K4) methylation. The reduction in H3K4 methylation affects gene expression and cellular processes regulated by MLL and WDR5 .

Comparaison Avec Des Composés Similaires

Composés similaires

CAY10580 : Un autre antagoniste de WDR5 avec des effets inhibiteurs similaires sur les interactions WDR5-MLL.

Alclofénac : Un anti-inflammatoire non stéroïdien qui cible également WDR5.

TCS 2510 : Un inhibiteur sélectif de WDR5 avec des propriétés chimiques distinctes

Unicité

Le chlorhydrate de WDR5-0103 est unique en raison de sa haute sélectivité et de sa puissance dans l'inhibition des interactions WDR5-MLL. Son mécanisme d'action bien caractérisé et son utilisation extensive dans la recherche scientifique en font un composé outil précieux pour étudier la régulation épigénétique et développer de nouvelles stratégies thérapeutiques .

Propriétés

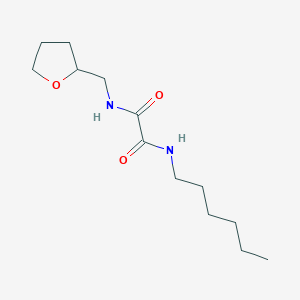

Formule moléculaire |

C21H26ClN3O4 |

|---|---|

Poids moléculaire |

419.9 g/mol |

Nom IUPAC |

methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate;hydrochloride |

InChI |

InChI=1S/C21H25N3O4.ClH/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2;/h4-8,13-14H,9-12H2,1-3H3,(H,22,25);1H |

Clé InChI |

FMPQNFVTJJQLGL-UHFFFAOYSA-N |

SMILES canonique |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide](/img/structure/B12462637.png)

![N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12462638.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12462645.png)

![Propan-2-yl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12462656.png)

![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide](/img/structure/B12462658.png)

![2-(4-Fluorophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B12462661.png)

![2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12462707.png)

![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-2(3H)-carboxylate](/img/structure/B12462709.png)

![butyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B12462722.png)

![methyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12462724.png)